molecular formula C6H13NO2 B591978 (S)-2-(Aminomethyl)-3-methylbutanoic acid CAS No. 203854-54-0

(S)-2-(Aminomethyl)-3-methylbutanoic acid

Cat. No.: B591978
CAS No.: 203854-54-0
M. Wt: 131.175
InChI Key: UUQYMNPVPQLPID-RXMQYKEDSA-N
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Description

(S)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative. It is known for its role as a structural analog of gamma-aminobutyric acid, an inhibitory neurotransmitter in the central nervous system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)-3-methylbutanoic acid typically involves the following steps:

    Condensation Reaction: Isovaleraldehyde is condensed with a suitable amine to form an intermediate.

    Cyanation: The intermediate is then reacted with a cyanide source to introduce the nitrile group.

    Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.

    Hydrogenation: The final step involves hydrogenation to reduce any remaining nitrile groups to amines.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvents and reagents are chosen to minimize environmental impact and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-2-(Aminomethyl)-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in neurotransmission and potential neuroprotective effects.

    Medicine: Investigated for its therapeutic potential in treating epilepsy, neuropathic pain, and anxiety disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects by mimicking the action of gamma-aminobutyric acid. It binds to gamma-aminobutyric acid receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability. This mechanism is crucial for its anticonvulsant and anxiolytic properties.

Comparison with Similar Compounds

    Gamma-aminobutyric acid: The endogenous neurotransmitter that (S)-2-(Aminomethyl)-3-methylbutanoic acid mimics.

    Pregabalin: A structural analog with similar therapeutic applications.

    Gabapentin: Another analog used in the treatment of neuropathic pain and epilepsy.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively bind to gamma-aminobutyric acid receptors makes it a valuable compound in neurological research and therapy.

Properties

IUPAC Name

(2S)-2-(aminomethyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQYMNPVPQLPID-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266327
Record name (2S)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203854-54-0
Record name (2S)-2-(Aminomethyl)-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Aminomethyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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